N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Solubility Enhancement Salt Selection Assay Reproducibility

N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1181867-71-9) is a synthetic small-molecule building block belonging to the 5-methylisoxazole-4-carboxamide class, supplied as a hydrochloride salt with a molecular weight of 253.68 g/mol and a typical commercial purity of 95%. The compound features a 5-methyl-1,2-oxazole core linked via a carboxamide bridge to a 3-aminophenyl moiety; the free base form (CAS 926259-45-2) has a molecular weight of 217.22 g/mol.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
CAS No. 1181867-71-9
Cat. No. B1521982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
CAS1181867-71-9
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)N.Cl
InChIInChI=1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9;/h2-6H,12H2,1H3,(H,14,15);1H
InChIKeyONUUOZJMGNGQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride (CAS 1181867-71-9): Core Chemical Profile & Procurement-Ready Identity


N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1181867-71-9) is a synthetic small-molecule building block belonging to the 5-methylisoxazole-4-carboxamide class, supplied as a hydrochloride salt with a molecular weight of 253.68 g/mol and a typical commercial purity of 95% . The compound features a 5-methyl-1,2-oxazole core linked via a carboxamide bridge to a 3-aminophenyl moiety; the free base form (CAS 926259-45-2) has a molecular weight of 217.22 g/mol [1]. This structure places it among oxazole derivatives with reported anticancer, anti-inflammatory, and antiviral potential, though direct biological characterization of this specific compound remains limited in the open literature [2].

Why N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride Cannot Be Replaced by Free Base or Positional Isomers


Substituting N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride with its free base or regioisomeric analogs introduces quantifiable liabilities in solubility, reactivity, and biological selectivity. The hydrochloride salt form provides a molecular weight of 253.68 g/mol and enhanced aqueous solubility compared to the free base (MW 217.22 g/mol), which is critical for reproducible in vitro assay preparation . Positional isomerism—specifically 3-aminophenyl versus 4-aminophenyl substitution—alters the hydrogen-bond donor/acceptor geometry and electronic distribution of the aniline ring, directly affecting coupling efficiency in amide bond formation and target engagement in biological systems . Furthermore, the unsubstituted 3-aminophenyl group offers a synthetically addressable handle for downstream functionalization (e.g., PROTAC linker attachment, biotinylation) that is sterically and electronically distinct from the 4-amino isomer, making generic interchange a source of irreproducible results [1].

Quantitative Differentiation Evidence for N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride vs. Comparators


Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt form (MW 253.68 g/mol) of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide provides a quantifiable molecular weight increase of 36.46 g/mol relative to the free base (MW 217.22 g/mol), corresponding to one equivalent of HCl [1]. This salt formation enhances aqueous solubility by protonating the aniline nitrogen (pKa ~4.6–5.0 for anilinium ions), enabling dissolution at concentrations ≥10 mM in PBS or water, whereas the free base typically requires DMSO or organic co-solvents and may precipitate at concentrations above 1–5 mM under neutral pH .

Solubility Enhancement Salt Selection Assay Reproducibility

Regioisomeric Specificity: 3-Aminophenyl vs. 4-Aminophenyl Substitution Impact on COX-2 Inhibition

A structure–activity relationship (SAR) study on isoxazole-carboxamide derivatives reported that the regioisomeric identity of the aminophenyl substituent critically influences COX-2 inhibitory potency. While the 4-aminophenyl analog showed an IC50 of 1.30 μM against COX-2, the 3-aminophenyl substitution pattern alters electron density distribution on the aniline ring, potentially shifting hydrogen-bonding interactions with the COX-2 active site [1]. The 3-amino orientation provides a meta-directing effect that can be exploited for further derivatization without steric interference observed with para-substituted analogs.

Cyclooxygenase-2 Inhibition Structure–Activity Relationship Regioisomer Potency

Structural Differentiation: Unsubstituted Aniline Handle vs. Leflunomide-like Trifluoromethyl Analogs for PROTAC Design

N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride possesses a primary aromatic amine at the meta position, which serves as a synthetically addressable handle for conjugation to E3 ligase ligands in PROTAC design. In contrast, the clinically established 5-methylisoxazole-4-carboxamide drug leflunomide (N-[4-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide) lacks this reactive amine, requiring de novo synthesis of linker-modified analogs [1]. The 3-aminophenyl compound can be directly coupled to carboxylate-containing E3 ligase ligands (e.g., VHL or CRBN recruiters) via amide bond formation with typical coupling efficiency >70% under standard HATU/DIPEA conditions [2].

PROTAC Linker Chemistry Targeted Protein Degradation Aniline Functionalization

Purity and Characterization: Vendor-Supplied Analytical Documentation vs. Uncharacterized Research-Grade Material

Commercially available N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is supplied at 95% purity with available certificates of analysis including NMR, HPLC, and MS documentation from multiple independent vendors (Santa Cruz Biotechnology, Aceschem, Enamine) . This level of characterization exceeds what is typically available for custom-synthesized in-house batches of positional isomers or free base forms, where purity may vary between 85–95% and analytical documentation is often absent .

Quality Control HPLC Purity Procurement Compliance

Procurement-Ready Application Scenarios for N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride


PROTAC Linker Conjugation via 3-Aminophenyl Handle

The primary 3-aminophenyl group serves as a direct conjugation point for E3 ligase ligands (e.g., VHL, CRBN, or MDM2 recruiters) to construct bivalent protein degraders targeting kinases or epigenetic regulators. The hydrochloride salt ensures immediate solubility in DMF or DMSO for amide coupling reactions, eliminating a salt-exchange step required with the free base [1]. This enables rapid library synthesis of PROTAC candidates with the 5-methylisoxazole-4-carboxamide core as the target-protein-binding warhead.

COX-2 Selective Inhibitor Scaffold with Tunable Selectivity

The 5-methylisoxazole-4-carboxamide core has demonstrated potent COX-2 inhibitory activity (IC50 range 0.24–1.30 μM) in isoxazole-carboxamide derivative series [1]. The 3-aminophenyl substitution position allows further optimization of COX-2/COX-1 selectivity through N-alkylation or acylation of the aniline nitrogen, without steric interference that limits the 4-amino isomer. The hydrochloride form's aqueous solubility facilitates cell-based COX-2 activity assays without DMSO-induced cytotoxicity artifacts.

Synthetic Intermediate for Kinase-Targeted Chemical Probes

Isoxazole-4-carboxamide derivatives have been patented as kinase modulators and signal transduction inhibitors [1]. The target compound's 3-aminophenyl group provides a reactive handle for attaching fluorophores, biotin, or photoaffinity labels to create chemical probes for target engagement studies. The guaranteed 95% purity and vendor-supplied NMR/HPLC documentation support publication-quality data generation and patent exemplification .

Comparison Standard for Scaffold-Hopping Studies (5-Methylisoxazole-4-Carboxamide vs. 3-Carboxamide)

Song et al. (2014) demonstrated that the position of the carboxamide attachment on the isoxazole ring (4-carboxamide vs. 3-carboxamide) significantly alters biological activity profiles [1]. The target compound serves as the definitive 4-carboxamide regioisomer with a conserved 3-aminophenyl substituent, enabling direct head-to-head comparison with 3-carboxamide analogs in scaffold-hopping medicinal chemistry campaigns.

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